Cas no 88590-00-5 (2-Phenyl-9H-carbazole)

2-Phenyl-9H-carbazole structure
2-Phenyl-9H-carbazole structure
Product Name:2-Phenyl-9H-carbazole
Numéro CAS:88590-00-5
Le MF:C18H13N
Mégawatts:243.302524328232
MDL:MFCD26402145
CID:1120486
PubChem ID:354334357
Update Time:2024-12-09

2-Phenyl-9H-carbazole Propriétés chimiques et physiques

Nom et identifiant

    • 2-phenyl-9H-Carbazole
    • 2-phenylcarbazole
    • 2-phenyl carbazole
    • 9H-Carbazole, 2-phenyl-
    • IMLDYQBWZHPGJA-UHFFFAOYSA-N
    • AK402554
    • P2375
    • 2-Phenyl-9H-carbazole (ACI)
    • Carbazole, 2-phenyl- (7CI)
    • 2-Phenyl-9H-carbazole
    • MDL: MFCD26402145
    • Piscine à noyau: 1S/C18H13N/c1-2-6-13(7-3-1)14-10-11-16-15-8-4-5-9-17(15)19-18(16)12-14/h1-12,19H
    • La clé Inchi: IMLDYQBWZHPGJA-UHFFFAOYSA-N
    • Sourire: C1C=CC(C2C=C3NC4C(C3=CC=2)=CC=CC=4)=CC=1

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 0
  • Comptage des atomes lourds: 19
  • Nombre de liaisons rotatives: 1
  • Complexité: 307
  • Le xlogp3: 5.3
  • Surface topologique des pôles: 15.8

Propriétés expérimentales

  • Dense: 1.208±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilité: Insuluble (2.1E-4 g/L) (25 ºC),

2-Phenyl-9H-carbazole Informations de sécurité

2-Phenyl-9H-carbazole PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
A019109726-10g
2-Phenyl-9H-carbazole
88590-00-5 97%
10g
$168.00 2023-08-31
Alichem
A019109726-25g
2-Phenyl-9H-carbazole
88590-00-5 97%
25g
$287.85 2023-08-31
Alichem
A019109726-100g
2-Phenyl-9H-carbazole
88590-00-5 97%
100g
$767.60 2023-08-31
BAI LING WEI Technology Co., Ltd.
1881518-10G
2-Phenyl-9H-carbazole, 99%
88590-00-5 99%
10G
¥ 962 2022-04-26
BAI LING WEI Technology Co., Ltd.
1881518-25G
2-Phenyl-9H-carbazole, 99%
88590-00-5 99%
25G
¥ 2723 2021-07-08
TRC
P399485-10mg
2-Phenyl-9H-carbazole
88590-00-5
10mg
$ 50.00 2022-06-03
TRC
P399485-50mg
2-Phenyl-9H-carbazole
88590-00-5
50mg
$ 65.00 2022-06-03
TRC
P399485-100mg
2-Phenyl-9H-carbazole
88590-00-5
100mg
$ 80.00 2022-06-03
Chemenu
CM255559-10g
2-Phenyl-9H-carbazole
88590-00-5 97%
10g
$*** 2023-05-29
Chemenu
CM255559-25g
2-Phenyl-9H-carbazole
88590-00-5 97%
25g
$*** 2023-05-29

2-Phenyl-9H-carbazole Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Triphenylphosphine Catalysts: Palladium diacetate Solvents: 1,2-Dichlorobenzene ;  24 h, 180 °C
Référence
One-pot synthesis of carbazoles via tandem C-C cross-coupling and reductive amination
Goo, Deuk-Young; Woo, Sang Kook, Organic & Biomolecular Chemistry, 2016, 14(1), 122-130

Méthode de production 2

Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: 1,2-Dichlorobenzene ;  5 h, 180 °C
Référence
Reversal Reactivity of β-Alkylnitroalkenes as 1,3-Binucleophiles: Application to Nitroarenes using Organocatalysis
Majee, Debashis; Goud, S. Banuprakash; Guin, Soumitra; Rathor, Shikha S.; Patel, Ashvani K.; et al, Asian Journal of Organic Chemistry, 2021, 10(7), 1650-1654

Méthode de production 3

Conditions de réaction
1.1 Reagents: Silica Solvents: Acetone ,  Water ;  48 h, 28 - 32 °C
Référence
Visible-light-promoted intramolecular C-H amination in aqueous solution: synthesis of carbazoles
Yang, Lizheng; Zhang, Yipin; Zou, Xiaodong; Lu, Hongjian; Li, Guigen, Green Chemistry, 2018, 20(6), 1362-1366

Méthode de production 4

Conditions de réaction
1.1 Reagents: Acetic acid ,  Manganese oxide (MnO2) Catalysts: Cupric acetate Solvents: Dimethylformamide ;  1 h, 200 °C
1.2 Reagents: Ethylenediamine Solvents: Water
Référence
Synthesis of Carbazoles by Copper-Catalyzed Intramolecular C-H/N-H Coupling
Takamatsu, Kazutaka; Hirano, Koji; Satoh, Tetsuya; Miura, Masahiro, Organic Letters, 2014, 16(11), 2892-2895

Méthode de production 5

Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Palladium Solvents: Dimethyl sulfoxide ;  25 min, 180 °C
1.2 Reagents: Ethyl acetate
Référence
Convenient One-Pot Synthesis of 9H-Carbazoles by Microwave Irradiation Employing a Green Palladium-Based Nanocatalyst
Steingruber, H. Sebastian; Mendioroz, Pamela; Volpe, Maria A.; Gerbino, Dario C., Synthesis, 2021, 53(21), 4048-4058

Méthode de production 6

Conditions de réaction
1.1 Reagents: Cupric acetate ,  Potassium carbonate ,  Bis(pinacolato)diborane Catalysts: [(1,2,3,4,5-η)-1,2,3,4,5-Pentamethyl-2,4-cyclopentadien-1-yl]bis(1,1,1-trifluoro… Solvents: o-Xylene ;  24 h, 130 °C
Référence
Amino-Directed RhIII-Catalyzed C-H Activation Leading to One-Pot Synthesis of N-H Carbazoles
Jiang, Qibai; Duan-Mu, Dandan; Zhong, Wei; Chen, Hao; Yan, Hong, Chemistry - A European Journal, 2013, 19(6), 1903-1907

Méthode de production 7

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Triphenylphosphine Catalysts: Palladium diacetate Solvents: 1,2-Dichlorobenzene ;  48 h, 180 °C
Référence
Efficient synthesis of aryl-substituted carbazoles via tandem double or triple Suzuki coupling and Cadogan cyclization
Kim, Hyeong Seok; Goo, Deuk-young; Woo, Sang Kook, Tetrahedron, 2017, 73(11), 1413-1423

Méthode de production 8

Conditions de réaction
1.1 Reagents: Pivalic acid ,  1-Methylnaphthalene Catalysts: Cupric acetate ,  Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: N-Methyl-2-pyrrolidone ;  3 h, 120 °C; cooled
Référence
Direct Synthesis of N-H Carbazoles via Iridium(III)-Catalyzed Intramolecular C-H Amination
Suzuki, Chiharu; Hirano, Koji; Satoh, Tetsuya; Miura, Masahiro, Organic Letters, 2015, 17(6), 1597-1600

Méthode de production 9

Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  24 h, 90 °C
Référence
Chiral Phosphoric Acid Catalyzed Atroposelective C-H Amination of Arenes
Xia, Wang; An, Qian-Jin; Xiang, Shao-Hua; Li, Shaoyu ; Wang, Yong-Bin; et al, Angewandte Chemie, 2020, 59(17), 6775-6779

2-Phenyl-9H-carbazole Raw materials

2-Phenyl-9H-carbazole Preparation Products

Fournisseurs recommandés
Shandong Jing Kun Chemical Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shandong Jing Kun Chemical Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Xiamen PinR Bio-tech Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Handan Zechi Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Beyond Pharmaceutical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif